molecular formula C5H13NOS B1373167 3-Amino-2-(methylsulfanyl)butan-1-ol CAS No. 1333756-39-0

3-Amino-2-(methylsulfanyl)butan-1-ol

Cat. No. B1373167
M. Wt: 135.23 g/mol
InChI Key: HPAAJQUKBGIDMA-UHFFFAOYSA-N
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Description

“3-Amino-2-(methylsulfanyl)butan-1-ol” is a chemical compound with the molecular formula C5H13NOS. It has a molecular weight of 135.23 . The compound is also known as “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” and has a CAS Number of 627091-00-3 . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Biocatalytic Reductive Amination

Specific Scientific Field

Biochemistry and Biocatalysis

Summary of the Application

“3-Amino-2-(methylsulfanyl)butan-1-ol” is used in the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .

Methods of Application or Experimental Procedures

The biocatalytic synthesis of these amines is achieved using amine dehydrogenases (AmDHs). Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .

Results or Outcomes

Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .

Nonlinear Optical Applications

Specific Scientific Field

Materials Science and Optoelectronics

Summary of the Application

“3-Amino-2-(methylsulfanyl)butan-1-ol” is used in the synthesis of organic nonlinear optical (NLO) single crystals, which have a wide range of applications in the optoelectronics industry .

Methods of Application or Experimental Procedures

The NLO single crystals were grown by the slow solvent evaporation (SSE) method. The title compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .

Results or Outcomes

The second order hyperpolarizability of the crystal was analyzed theoretically .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-amino-2-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-4(6)5(3-7)8-2/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAAJQUKBGIDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(methylsulfanyl)butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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